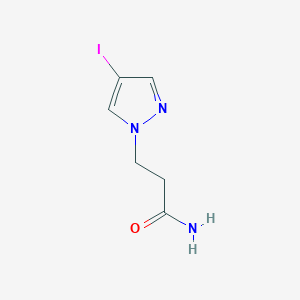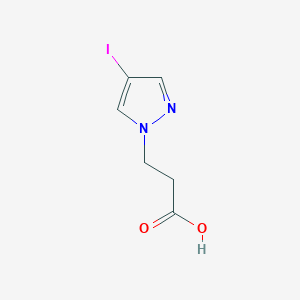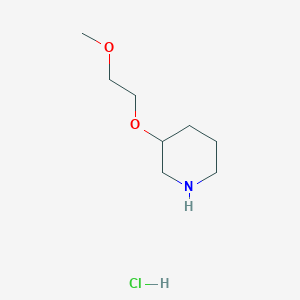
3-(3-Fluoro-4-methylphenyl)propanoic acid
Übersicht
Beschreibung
“3-(3-Fluoro-4-methylphenyl)propanoic acid” is a chemical compound with the CAS Number: 881189-62-4 . It has a molecular weight of 182.19 . The IUPAC name for this compound is 3-(3-fluoro-4-methylphenyl)propanoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-Fluoro-4-methylphenyl)propanoic acid” is 1S/C10H11FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) . This indicates that the compound contains a fluoro-substituted methylphenyl group attached to a propanoic acid moiety .
Physical And Chemical Properties Analysis
“3-(3-Fluoro-4-methylphenyl)propanoic acid” is a solid at ambient temperature . The compound is shipped at ambient temperature .
Wissenschaftliche Forschungsanwendungen
Enantioseparation in Chromatography
Research on isomeric compounds related to 3-(3-Fluoro-4-methylphenyl)propanoic acid, such as 2-(3-Methylphenyl)propanic acid, shows their successful enantioseparation by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral selector. This process is crucial in separating optical isomers and has applications in analyzing the purity and composition of compounds in pharmaceuticals and other chemical products (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).
Synthesis of Fluorinated Chirons
Fluorinated chirons derived from 3-(3-Fluoro-4-methylphenyl)propanoic acid and similar compounds have been synthesized for their potential use in the development of new pharmaceuticals. These compounds are crucial in creating novel molecules with potential therapeutic benefits (A. Arnone et al., 1995).
PET Imaging Applications
Compounds structurally similar to 3-(3-Fluoro-4-methylphenyl)propanoic acid have been used in the synthesis of PET (Positron Emission Tomography) radiopharmaceuticals, such as [11C]CS1P1. These radiopharmaceuticals are significant for imaging sphingosine-1 phosphate receptor 1 (S1P1), which has applications in diagnosing and monitoring various diseases, including neurological disorders (Zonghua Luo et al., 2019).
Organic Synthesis Intermediates
Quality Control in Pharmaceutical Development
In the pharmaceutical industry, analogs of 3-(3-Fluoro-4-methylphenyl)propanoic acid are analyzed for quality control of active pharmaceutical ingredients. Advanced analytical methods are used to ensure the purity and efficacy of these compounds, which is vital for developing safe and effective medications (V. O. Zubkov et al., 2016).
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVQAEHNFXNAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)









![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)


